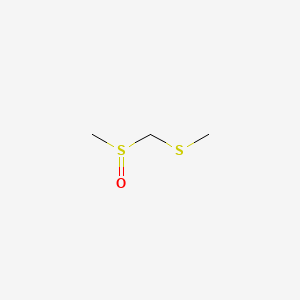

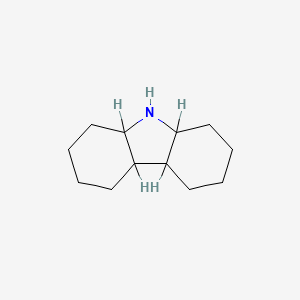

![molecular formula C12H14O4 B1581175 环氧乙烷,2,2'-[1,4-亚苯基双(氧亚甲基)]双- CAS No. 2425-01-6](/img/structure/B1581175.png)

环氧乙烷,2,2'-[1,4-亚苯基双(氧亚甲基)]双-

描述

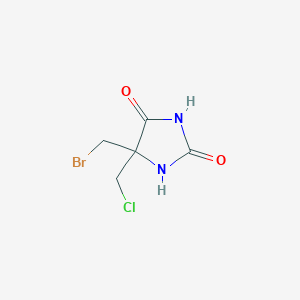

“Oxirane, 2,2’-[1,4-phenylenebis(oxymethylene)]bis-” is a chemical compound with the molecular weight of 222.24 . It belongs to the class of organic compounds known as epoxides, which are compounds containing a cyclic ether with three ring atoms (one oxygen and two carbon atoms) .

Molecular Structure Analysis

The IUPAC name of this compound is 2-{[4-(2-oxiranylmethoxy)phenoxy]methyl}oxirane . The InChI code is 1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2 . The structure of this compound is also available as a 2D Mol file .Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties could not be found in the web search results.科学研究应用

聚合物科学与工程

烷基氧化物的聚合:Herzberger 等人(2016 年)的综述讨论了烷基氧化物的聚合进展,包括环氧乙烷和环氧丙烷,它们的结构与环氧乙烷、2,2'-[1,4-亚苯基双(氧亚甲基)]双-相似。这一过程对于创建新型聚合物结构和生物偶联至关重要,突出了此类化合物在开发多功能线性和复杂支化聚合物中的作用,这在医疗和工业应用中至关重要 Herzberger 等人,2016 年.

植物油中的环氧单体:Wang 和 Schuman(2013 年)专注于大豆和亚麻籽油中环氧化脂肪酸的缩水甘油酯,它们与环氧乙烷、2,2'-[1,4-亚苯基双(氧亚甲基)]双-具有相似的功能。他们的研究表明,与传统的环氧化油相比,这些化合物在热固性树脂中提供了更好的相容性和机械强度,这表明此类环氧乙烷化合物在创造更可持续和高性能的环氧复合材料中的应用 Wang 和 Schuman,2013 年.

环境科学

用于更清洁燃料的 OME 催化合成:Baranowski 等人(2017 年)综述的聚缩甲醛二甲醚 (OME) 的催化合成涉及环氧乙烷化合物作为中间体。OME,特别是那些具有 3-5 个 CH2O 单元的 OME,被认为是传统柴油的更清洁替代品,可减少排放。合成过程旨在简化生产、提高效率和最大限度地减少能源消耗,强调了环氧乙烷衍生物在生产环保燃料中的环境意义 Baranowski 等人,2017 年.

水生环境中的紫外线过滤器:Carve 等人(2020 年)对水生环境中可能含有环氧乙烷衍生物的有机紫外线过滤剂进行了系统评价和生态风险评估。该研究重点关注了这些化合物对海洋和淡水生物的毒性影响,强调了需要对它们的影响进行更多研究,并制定水质准则以减轻它们在水生系统中的存在 Carve 等人,2020 年.

属性

IUPAC Name |

2-[[4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYPIGPPWAJCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61846-29-5 | |

| Record name | Oxirane, 2,2′-[1,4-phenylenebis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61846-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883719 | |

| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |

CAS RN |

2425-01-6 | |

| Record name | 1,4-Bis(2,3-epoxypropoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2425-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical synthesis route for hydroquinone diglycidyl ether and what factors influence its yield?

A1: Hydroquinone diglycidyl ether is commonly synthesized through the reaction of hydroquinone with epichlorohydrin under alkaline conditions []. The use of a phase transfer catalyst like tetraethylammonium bromide is also common in this process []. Factors influencing the yield include the molar ratio of epichlorohydrin to hydroquinone, catalyst concentration, and the reaction time for ring closure. For instance, a yield of 80.5% was achieved with a molar ratio of 18:1 (epichlorohydrin: hydroquinone), a catalyst concentration of 1.0%, and a ring closure reaction time of 4 hours [].

Q2: How does the structure of hydroquinone diglycidyl ether lend itself to use in polymer chemistry?

A2: Hydroquinone diglycidyl ether is a bifunctional molecule, possessing two reactive epoxy groups. These epoxy groups readily participate in ring-opening reactions, making it a valuable crosslinking agent or chain extender in polymer synthesis [, ].

Q3: What are the potential advantages of using hydroquinone diglycidyl ether in cationic polymerization compared to other monomers?

A3: When copolymerized with specific spiro ortho esters like 1,4,6-trioxaspiro[4.4]nonane, hydroquinone diglycidyl ether can help produce elastomers with minimal volume change during polymerization []. This control over volumetric shrinkage is desirable in various applications where dimensional stability is crucial.

Q4: What unique properties does the incorporation of hydroquinone diglycidyl ether impart to cationic gemini surfactants?

A4: When incorporated into the spacer group of cationic gemini surfactants, hydroquinone diglycidyl ether introduces both rigidity (due to the 1,4-dioxyphenylene group) and flexibility (due to the 2-hydroxy-1,3-propylene groups) []. This combination contributes to a significant reduction in critical micelle concentration (CMC) compared to corresponding monomeric surfactants and influences surface tension properties [].

Q5: How is hydroquinone diglycidyl ether utilized in the development of corrosion-resistant coatings?

A5: Hydroquinone diglycidyl ether acts as a reactive component within a complex mixture that forms a corrosion-resistant dry powder coating []. While the exact mechanism is not detailed in the provided research, its presence contributes to the desired impermeable, water-resistant, and protective properties of the final coating.

Q6: What analytical techniques are commonly employed to characterize hydroquinone diglycidyl ether?

A6: Fourier transform infrared (FTIR) spectroscopy is a key technique used to confirm the structure of hydroquinone diglycidyl ether, particularly by identifying the characteristic peaks associated with epoxy groups and other functional groups []. Additionally, microscopic melting point apparatus is used to determine the melting point, offering another data point for compound identification and purity assessment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

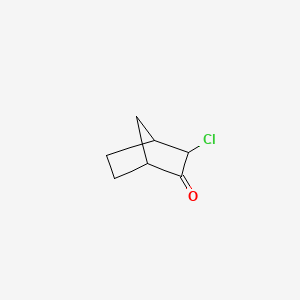

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)